molecular formula C16H18N4O2 B7059328 [4-(5-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone

[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone

Cat. No.: B7059328
M. Wt: 298.34 g/mol
InChI Key: JCCWTLXNVDSPKY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the piperazine ring.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(5-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets. For instance, it may act as a ligand for alpha1-adrenergic receptors, influencing various physiological processes . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and piperazine rings. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(5-methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-2-3-15(18-12-14)19-8-10-20(11-9-19)16(21)13-4-6-17-7-5-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWTLXNVDSPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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